![molecular formula C13H23NO3 B2504077 Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1802527-49-6](/img/structure/B2504077.png)
Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as described in the synthesis of "tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate" . This compound serves as a bifunctional intermediate for further selective derivatization on the azetidine and cyclobutane rings, providing access to novel compounds that complement piperidine ring systems. Another example is the synthesis of enantiomerically pure "tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate," which was improved by starting from a commercially available chiral lactone and included an epimerization/hydrolysis step to avoid tedious purification .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often complex and can include multiple chiral centers. For instance, the molecular structure of "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate" was determined using single crystal X-ray diffraction analysis, revealing an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . Another compound with a similar structure was found to have a monoclinic space group and contained two diastereomers in a 1:1 ratio in the crystal .
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, such as the reaction of "tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate" with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products . The alkylation of "6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones" is another example, yielding different isomers depending on the synthetic method used .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the conformational study of the "3,6-dihydro-2H-1,4-oxazin-2-one" fragment in stereoisomers of "8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione" showed that the crystal structures are stabilized by C-H...O hydrogen bonds, forming chains along specific directions . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.
Scientific Research Applications
Decomposition and Environmental Remediation
- A study on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor highlights the potential of radio frequency plasma technology for environmental remediation. This research may provide insights into similar applications for related compounds, including the decomposition and conversion of various environmental pollutants (L. Hsieh et al., 2011).
Material Science and Polymer Applications
- Research on the pervaporation process using polymer membranes for the separation of methanol/methyl tert-butyl ether (MTBE) mixtures offers a glimpse into the use of specific chemical compounds in improving fuel performance and reducing emissions. This review could suggest potential applications of related compounds in material science and fuel purification technologies (A. Pulyalina et al., 2020).
Synthesis of N-Heterocycles
- A review of the applications of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines offers an overview of asymmetric synthesis techniques, possibly relevant to the synthesis processes involving "Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate". This methodology provides access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, suggesting applications in pharmaceuticals and natural products (R. Philip et al., 2020).
Environmental Pollution and Ecotoxicity
- Research on 4-tert-Octylphenol's environmental pollution, endocrine interference, and ecotoxicity, while not directly related, provides context for understanding the environmental impact and potential regulatory considerations for similar compounds. This review discusses degradation products, removal techniques, and the compound's interference with endocrine systems, highlighting the importance of assessing the environmental behavior and fate of chemical additives (L. Olaniyan et al., 2020).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4-5-13)8-10(14)9-15/h10,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNPZIKVBPDVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
CAS RN |
1802527-49-6 |
Source
|
Record name | tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.